3,5-Difluorocinnamic acid

Catalog No.
S1530626
CAS No.
147700-58-1
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorocinnamic acid

CAS Number

147700-58-1

Product Name

3,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+

InChI Key

MBAWRXICVNIUGY-OWOJBTEDSA-N

SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C(=O)O

Molecular Structure Analysis

The key feature of 3,5-Difluorocinnamic acid is its conjugated double bond system. This system consists of a carbon-carbon double bond next to a carbonyl group (C=O). The presence of fluorine atoms on the phenyl ring disrupts the electron distribution, potentially affecting the reactivity of the molecule.

Another notable aspect is the carboxylic acid group (COOH) attached to the terminal carbon atom. This functional group makes 3,5-Difluorocinnamic acid acidic and allows it to participate in various reactions involving hydrogen bonding.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
3,5-Difluorocinnamic acid + R-OH  -> R-O-C6H3F2CH=CHCO2H (ester) + H2O
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group might decarboxylate, releasing CO2 and forming a vinyl derivative.
3,5-Difluorocinnamic acid ->  C6H3F2CH=CH + CO2
  • Halogenation: The presence of fluorine atoms suggests the molecule might undergo further halogenation reactions under specific conditions, but detailed studies are needed.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of a carboxylic acid group.
  • Melting Point: Expected to be above 100°C due to the rigid structure.
  • Solubility: Presumed to be moderately soluble in organic solvents like ethanol or acetone due to the aromatic ring, but poorly soluble in water due to the non-polar character of the molecule and the presence of the carboxylic acid group.

Synthesis of Novel Fluorinated Compounds:

,5-Difluorocinnamic acid serves as a valuable building block in the synthesis of various novel fluorinated compounds due to the presence of the fluorine atoms and the reactive acrylic acid functionality. Studies have explored its application in the synthesis of:

  • Fluorinated heterocycles: These compounds possess unique properties, making them attractive candidates for medicinal chemistry and material science applications. Research has demonstrated the use of 3,5-difluorocinnamic acid in the synthesis of fluorinated pyrazoles, which exhibit potential antitumor activity [].
  • Fluorinated stilbenes: These stilbene derivatives possess various biological activities, including antiproliferative, antioxidant, and antimicrobial properties. Studies have reported the use of 3,5-difluorocinnamic acid in the synthesis of fluorinated stilbenes with enhanced biological activities [].

Liquid Crystals:

3,5-Difluorocinnamic acid has been investigated for its potential applications in liquid crystals due to its rod-like shape and the presence of fluorine atoms, which can influence the liquid crystal properties. Research has explored the use of 3,5-difluorocinnamic acid in the development of liquid crystals with specific properties, such as wider operating temperature ranges and faster response times [].

Other Potential Applications:

Preliminary studies have suggested the potential application of 3,5-difluorocinnamic acid in other areas of scientific research, including:

  • Biomedical research: Studies have explored the use of 3,5-difluorocinnamic acid derivatives as potential inhibitors of enzymes involved in various diseases [].
  • Material science: Research has investigated the use of 3,5-difluorocinnamic acid in the development of new polymeric materials with improved properties [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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